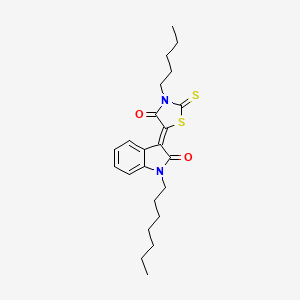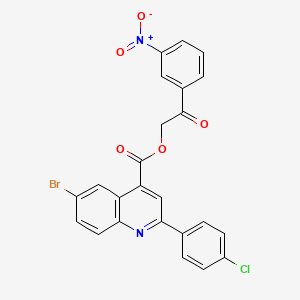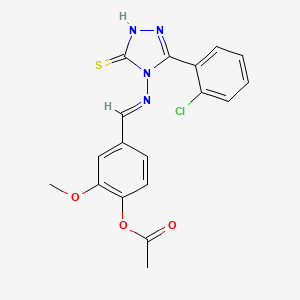
Trizma citrate tribasic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trizma citrate tribasic is a compound commonly used in biochemical and molecular biology applications. It is a combination of tris(hydroxymethyl)aminomethane (Trizma) and citric acid, forming a tribasic citrate buffer. This compound is particularly valued for its buffering capacity, which helps maintain stable pH levels in various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trizma citrate tribasic is synthesized by reacting tris(hydroxymethyl)aminomethane with citric acid. The reaction typically involves dissolving both components in water and adjusting the pH to the desired level. The reaction conditions are mild, usually conducted at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of pH and concentration to ensure consistency and purity. The solution is often filtered and sterilized to meet the standards required for biochemical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trizma citrate tribasic primarily undergoes acid-base reactions due to its buffering nature. It can participate in neutralization reactions where it reacts with acids or bases to maintain a stable pH.
Common Reagents and Conditions:
Reagents: Tris(hydroxymethyl)aminomethane, citric acid, water.
Conditions: Room temperature, aqueous medium, pH adjustment using hydrochloric acid or sodium hydroxide.
Major Products Formed: The primary product is the this compound buffer solution. In some cases, depending on the pH and concentration, minor by-products such as partially neutralized citric acid salts may form.
Applications De Recherche Scientifique
Chemistry: Trizma citrate tribasic is used as a buffer in various chemical reactions, particularly those requiring a stable pH environment. It is essential in titrations and other analytical techniques.
Biology: In biological research, this compound is used to stabilize the pH of solutions in cell culture, enzyme assays, and electrophoresis. It helps maintain the physiological pH necessary for biological processes.
Medicine: this compound is used in the preparation of pharmaceutical formulations where pH control is crucial. It ensures the stability and efficacy of drugs.
Industry: In industrial applications, it is used in the production of cosmetics, food products, and cleaning agents where pH stability is required.
Mécanisme D'action
Trizma citrate tribasic exerts its effects through its buffering capacity. It maintains a stable pH by neutralizing added acids or bases. The tris component acts as a weak base, while the citric acid component provides the acidic counterpart. Together, they form a buffer system that resists changes in pH.
Molecular Targets and Pathways: The primary molecular target is the hydrogen ion concentration in the solution. By adjusting the pH, this compound influences various biochemical pathways that are pH-dependent, such as enzyme activity and protein stability.
Comparaison Avec Des Composés Similaires
Tris-HCl: Another common buffer, but it lacks the citrate component, making it less effective in certain pH ranges.
Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.
HEPES Buffer: Effective in a similar pH range but more expensive and less versatile.
Uniqueness: Trizma citrate tribasic is unique due to its combination of tris and citrate, providing a broader buffering range and greater stability in various experimental conditions. Its dual-component system offers enhanced buffering capacity compared to single-component buffers.
Propriétés
Formule moléculaire |
C18H41N3O16 |
|---|---|
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*6-8H,1-3,5H2 |
Clé InChI |
OHSJHRFFVBSWTL-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide](/img/structure/B12041631.png)


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12041640.png)




![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
![1-(4-Butylanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041667.png)
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1R,4S,7R,11R,14S,17R)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S)-21-[[(2R)-6-amino-2-[[(3R,7R,13S)-3-[[(3R,6S,12S,15R)-15-[[(E)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-5-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12041675.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)

